molecular formula C23H28Cl2N4 B5142384 2-(4-Methylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride

2-(4-Methylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride

Cat. No.: B5142384
M. Wt: 431.4 g/mol
InChI Key: LPXFVMSEANGDSQ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride is a complex organic compound belonging to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.

Properties

IUPAC Name

2-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4.2ClH/c1-18-9-11-19(12-10-18)22-17-27-21-8-4-3-7-20(21)24-23(27)26(22)16-15-25-13-5-2-6-14-25;;/h3-4,7-12,17H,2,5-6,13-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXFVMSEANGDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCN5CCCCC5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 2-aminobenzimidazole to form an intermediate, which is then reacted with 2-(piperidin-1-yl)ethylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their similar structural framework and biological activities.

    Benzo[4,5]imidazo[1,2-a]pyridines: These compounds also share a similar core structure and are used in medicinal chemistry for their therapeutic potential.

Uniqueness

2-(4-Methylphenyl)-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole stands out due to its unique combination of the imidazo[1,2-a]benzimidazole core with a piperidine moiety, which enhances its biological activity and makes it a valuable compound for various research applications.

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